molecular formula C10H10O2 B6291677 3-(2-Methoxyphenyl)prop-2-yn-1-ol CAS No. 154884-62-5

3-(2-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6291677
CAS No.: 154884-62-5
M. Wt: 162.18 g/mol
InChI Key: OORZHVUPVOVKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Alkenes or alkanes

    Substitution: Derivatives with different functional groups replacing the methoxy group

Scientific Research Applications

Organic Synthesis

3-(2-Methoxyphenyl)prop-2-yn-1-ol serves as an important intermediate in organic synthesis. It is utilized in the formation of complex molecules and pharmaceuticals due to its unique structural characteristics that enable various chemical transformations, such as:

  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to saturated alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Research has demonstrated that this compound exhibits promising biological activities:

  • Anti-inflammatory Properties: In vitro studies indicate that this compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, warranting further studies to explore its efficacy against various cancer cell lines.

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. Its unique structure allows for specific interactions with molecular targets, making it valuable in drug development. Studies are ongoing to evaluate its effectiveness in treating conditions like cancer and chronic inflammation.

Corrosion Inhibition

This compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration .

Solvent Stabilization

This compound acts as a solvent stabilizer, enhancing the stability of solvent systems used in chemical reactions and formulations .

Electroplating Additive

In electroplating processes, it serves as a brightener additive, improving the quality of metal coatings by promoting uniform deposition .

Case Studies and Research Findings

Application AreaStudy/Findings
Anti-inflammatoryIn vitro studies show inhibition of pro-inflammatory cytokines in macrophages.
AnticancerPreliminary studies indicate potential activity against cancer cell lines.
Corrosion InhibitionEffective as a protective agent for metals in corrosive environments .
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)prop-2-yn-1-ol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Biological Activity

3-(2-Methoxyphenyl)prop-2-yn-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

The compound can be synthesized through various methods, including palladium-catalyzed reactions that yield high purity and yield. For instance, one method involves the homocoupling of terminal alkynes using palladium catalysts, which has been shown to produce derivatives with functional groups that enhance biological activity .

Biological Activity

This compound exhibits several biological activities:

1. Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation .

2. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokines. This activity suggests its use in treating conditions characterized by inflammation .

3. Antimicrobial Properties
Studies have also reported antimicrobial activity against a range of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, this compound was evaluated for its cytotoxicity. The results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity. The study concluded that further investigation into its mechanism of action is warranted .

Case Study 2: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of the compound using animal models of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to controls .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against bacteria and fungi

Properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZHVUPVOVKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.